molecular formula C16H16O5 B12091826 3-(Benzyloxy)-4,5-dimethoxybenzoic acid CAS No. 5651-55-8

3-(Benzyloxy)-4,5-dimethoxybenzoic acid

Cat. No.: B12091826
CAS No.: 5651-55-8
M. Wt: 288.29 g/mol
InChI Key: NUSWQOWJNXOCIA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C16H16O5 It is a derivative of benzoic acid, featuring benzyloxy and dimethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzoic acid.

    Benzylation: The benzyloxy group is introduced through a benzylation reaction. This involves the reaction of 4,5-dimethoxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.

    Reduction: Reduction leads to the formation of benzyl alcohol derivatives.

    Substitution: Substitution reactions produce various functionalized benzoic acid derivatives.

Scientific Research Applications

3-(Benzyloxy)-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and dimethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzaldehyde: Similar structure with one less methoxy group.

    3-Benzyloxybenzoic acid: Lacks the dimethoxy substituents.

Uniqueness

3-(Benzyloxy)-4,5-dimethoxybenzoic acid is unique due to the presence of both benzyloxy and dimethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

5651-55-8

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

3,4-dimethoxy-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O5/c1-19-13-8-12(16(17)18)9-14(15(13)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

NUSWQOWJNXOCIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)OC

Origin of Product

United States

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